5,7-Dimethylquinolin-2-amine
Description
Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. acs.org This structural motif is not only prevalent in a variety of natural products, particularly alkaloids, but also forms the core of numerous synthetic compounds with a broad spectrum of pharmacological activities. acs.org Its versatility makes it a "privileged structure," a concept in medicinal chemistry that describes a molecular framework capable of binding to multiple biological targets.
The chemical robustness and the possibility for functionalization at various positions on the quinoline ring have made it an attractive target for organic chemists. farmaceut.org The development of numerous synthetic protocols, ranging from classical methods like the Skraup, Friedländer, and Doebner-von Miller syntheses to modern transition-metal-catalyzed cross-coupling reactions, has provided access to a vast library of quinoline derivatives. acs.orgresearchgate.net This accessibility allows for the fine-tuning of electronic and steric properties, which is crucial for modulating biological activity.
In medicinal chemistry, quinoline derivatives have been instrumental in the development of drugs for a wide array of diseases. arctomsci.combohrium.com The scaffold is a key component in antimalarial agents like quinine (B1679958) and chloroquine (B1663885), antibacterial compounds such as ciprofloxacin, and anticancer drugs like camptothecin. The range of biological activities associated with quinoline derivatives is extensive, including anti-inflammatory, antiviral, anticonvulsant, and antihypertensive properties. arctomsci.com This wide-ranging bioactivity underscores the importance of the quinoline nucleus in the design and discovery of new therapeutic agents. acgpubs.org
Overview of Substituted Aminoquinolines in Advanced Chemical and Biological Research
Among the various classes of quinoline derivatives, substituted aminoquinolines hold a particularly prominent position in both chemical and biological research. The introduction of an amino group onto the quinoline scaffold significantly influences the molecule's electronic properties, basicity, and hydrogen-bonding capacity, which in turn can dramatically affect its biological activity and physical properties. 2-Aminoquinolines, 4-aminoquinolines, and 8-aminoquinolines are among the most extensively studied isomers, each exhibiting distinct chemical reactivity and pharmacological profiles.
2-Aminoquinolines, for instance, are recognized as crucial substructures in compounds developed as neuronal nitric oxide synthase inhibitors and agents for treating glioblastoma and colorectal cancer. thieme-connect.com The synthesis of these compounds has been a focus of considerable research, with methods ranging from classical Chichibabin reactions to modern catalytic aminations and cyclization strategies. thieme-connect.comclockss.org The development of efficient synthetic routes is critical for accessing structurally diverse 2-aminoquinolines for further investigation. clockss.org
4-Aminoquinolines are perhaps most famously represented by the antimalarial drugs chloroquine and amodiaquine. nih.gov This class of compounds has been a mainstay in the treatment of malaria, although the emergence of drug resistance has necessitated the development of new analogs. preprints.org Beyond their antimalarial properties, 4-aminoquinolines have shown promise as anticancer, anti-inflammatory, and antiviral agents. farmaceut.org The 4-aminoquinoline (B48711) scaffold is a versatile platform for drug design, with research focusing on modifications to overcome resistance and broaden therapeutic applications. chemsrc.com
The substitution pattern on the quinoline ring, including the position of the amino group and the presence of other substituents, plays a critical role in determining the biological target and efficacy of the compound. For example, studies on substituted 2-aminoquinolines as ligands for SH3 domains have shown that the position of substituents significantly impacts binding affinity, with 6-substituted compounds generally showing higher affinity than 5- or 7-substituted analogs. rsc.org This highlights the importance of systematic studies on substituted aminoquinolines to understand structure-activity relationships.
Rationale for Comprehensive Study of 5,7-Dimethylquinolin-2-amine and its Derivatives
The specific compound, this compound, has been identified by the CAS number 1342190-00-4. bldpharm.com While detailed research focusing exclusively on this molecule is not extensively documented in publicly available literature, a strong rationale for its comprehensive study can be constructed based on the established significance of its structural components. The rationale for investigating this compound and its potential derivatives is threefold, stemming from the convergence of the proven 2-aminoquinoline (B145021) pharmacophore and the influence of the dimethyl substitution pattern.
Firstly, the 2-aminoquinoline core is a well-established pharmacophore with a diverse range of biological activities. As previously noted, this scaffold is present in molecules targeting cancer and neurodegenerative diseases. thieme-connect.com A systematic investigation of novel derivatives, such as this compound, is a logical step in the exploration of this chemical space for new therapeutic leads.
Secondly, the presence and position of methyl groups on the quinoline ring are known to significantly influence biological activity. For instance, in a series of indole-quinoline derivatives, compounds with a methyl group at the C-5 position of the quinoline ring showed more potent anticancer activity than those with C-6 substitution. The specific 5,7-dimethyl substitution pattern in the target molecule could impart unique conformational and electronic properties, potentially leading to novel biological activities or improved selectivity for certain targets.
Thirdly, this compound serves as a valuable scaffold for further chemical modification. The primary amine at the 2-position is a versatile functional handle for the synthesis of a wide array of derivatives, such as amides, sulfonamides, and Schiff bases. This allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies. For example, derivatives of the closely related 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092) have been synthesized and evaluated for their anticancer potential, demonstrating the utility of the 5,7-dimethylquinoline core in generating biologically active molecules. bohrium.com The study of this compound would provide fundamental knowledge for the rational design of more complex derivatives with optimized properties.
Given the proven track record of the 2-aminoquinoline scaffold and the recognized impact of substitution patterns on biological activity, a thorough investigation into the synthesis, chemical properties, and potential applications of this compound is a scientifically meritorious endeavor.
Interactive Data Tables
Table 1: Physicochemical Properties of Selected Quinoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₁₂N₂ | 172.23 | 1342190-00-4 |
| 3-ethyl-5,7-dimethylquinolin-2-amine hydrochloride | C₁₃H₁₇ClN₂ | 236.74 | 1172329-99-5 |
| 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol | C₁₅H₂₀N₂O₂ | 260.33 | 462067-73-8 |
| 4-chloro-6,7-dimethylquinoline | C₁₁H₁₀ClN | 191.66 | Not Available |
| N-amino-4,7-dimethy- 6-nitroquinoline-2-one | C₁₁H₁₁N₃O₃ | 233.22 | Not Available |
Table 2: Biological Activity of Related Aminoquinoline Derivatives
| Compound | Target/Activity | Cell Line/Organism | Result |
| 4-aminoquinoline derivatives | Anticancer | MCF-7, MDA-MB468 | Significant cytotoxicity observed |
| 2-substituted quinolines | Antileishmanial | Leishmania donovani | Active against drug-resistant lines nih.gov |
| 7-chloroquinoline derivatives | Antimalarial, Anticancer | P. falciparum, HCT-116 | High antimalarial and moderate anticancer activity tandfonline.com |
| 6-substituted-2-aminoquinolines | SH3 Domain Ligands | Not Applicable | Higher binding affinity compared to other isomers rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVWPHVWZALSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=NC2=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 5,7 Dimethylquinolin 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, a complete assignment of proton and carbon environments and their connectivities can be achieved.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the 5,7-Dimethylquinolin-2-amine framework.
The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons on the quinoline (B57606) core, the amine proton, and the protons of the two methyl groups. The aromatic protons typically appear as doublets or singlets in the downfield region (δ 6.5–8.0 ppm), with their specific chemical shifts and coupling constants dictated by their position on the heterocyclic ring. The protons of the methyl groups at the C5 and C7 positions are expected to appear as sharp singlets in the upfield region (δ 2.3–2.5 ppm). The amine (NH₂) protons can present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum will show distinct signals for the nine carbons of the quinoline ring and the two methyl carbons. Aromatic and heteroaromatic carbons typically resonate in the δ 110–160 ppm range. The C2 carbon, being attached to the amino group, shows a characteristic chemical shift around δ 157-158 ppm. rsc.org The carbons of the methyl groups are found in the upfield region, typically around δ 18–25 ppm. Theoretical calculations and comparisons with related quinoline derivatives aid in the precise assignment of each resonance. tsijournals.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are estimated based on typical values for substituted quinolines and related derivatives.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-NH₂ | 5.0 - 6.0 (broad s) | - |
| H-3 | ~6.7 (d) | ~111 |
| H-4 | ~7.6 (d) | ~138 |
| C4a | - | ~148 |
| C5-CH₃ | ~2.4 (s) | ~18 |
| H-6 | ~7.1 (s) | ~124 |
| C7-CH₃ | ~2.5 (s) | ~21 |
| H-8 | ~7.4 (s) | ~127 |
| C8a | - | ~136 |
| C2 | - | ~157 |
| C3 | - | ~111 |
| C4 | - | ~138 |
| C5 | - | ~129 |
| C6 | - | ~124 |
| C7 | - | ~137 |
| C8 | - | ~127 |
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in confirming the proton-proton connectivities within the molecule. A COSY spectrum of this compound would reveal correlations between adjacent protons. researchgate.net For instance, a cross-peak would be expected between the proton at the C3 position and the proton at the C4 position, confirming their direct coupling and adjacency in the pyridine (B92270) ring of the quinoline system. researchgate.net No correlations would be observed for the methyl protons or the isolated aromatic protons (H-6 and H-8) with other protons, as they lack adjacent proton coupling partners, further confirming their structural placement. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. cardiff.ac.uk
For this compound, the IR spectrum would prominently feature N-H stretching vibrations from the primary amine group, typically appearing as one or two sharp bands in the 3300–3500 cm⁻¹ region. materialsciencejournal.org C-H stretching vibrations from the aromatic ring and the methyl groups are observed around 2900–3100 cm⁻¹. nih.gov The region between 1400–1650 cm⁻¹ is complex and contains characteristic C=C and C=N stretching vibrations of the quinoline ring system, as well as the N-H scissoring (bending) vibration of the amine group around 1640 cm⁻¹. materialsciencejournal.orgbeilstein-journals.org
Raman spectroscopy provides complementary information. cardiff.ac.uk Aromatic ring stretching modes often produce strong signals in the Raman spectrum, aiding in the characterization of the quinoline core.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium - Strong (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR, Raman) |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium (IR, Raman) |
| C=N / C=C Ring Stretch | 1450 - 1620 | Strong (IR, Raman) |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium - Strong (IR) |
| C-N Stretch | 1260 - 1330 | Medium (IR) |
| C-H Out-of-Plane Bend | 750 - 900 | Strong (IR) |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov
The nominal molecular weight of this compound (C₁₁H₁₂N₂) is 172.23 g/mol . In an ESI-HRMS experiment, the compound would be detected as the protonated molecular ion, [M+H]⁺, with a calculated exact mass of 173.1073. rsc.org
Electron Impact (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak (M⁺·) at m/z 172 would be prominent. Common fragmentation pathways for related heterocyclic amines include the loss of a methyl radical (·CH₃) to form an ion at [M-15]⁺, or the elimination of hydrogen cyanide (HCN) from the pyridine ring. arkat-usa.org Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Nominal Mass | 172 u |
| Calculated Exact Mass [M+H]⁺ | 173.1073 |
| Common Fragment Ion [M-CH₃]⁺ | m/z 157 |
| Common Fragment Ion [M-HCN]⁺ | m/z 145 |
Ultraviolet-Visible (UV-Vis) and Electronic Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is a function of the conjugated π-system of the molecule. Quinoline and its derivatives exhibit characteristic absorption bands due to π→π* transitions within the aromatic system. researchgate.net
For this compound, the UV-Vis spectrum is expected to show multiple absorption maxima (λ_max). Typically, substituted quinolines display two or three main absorption bands. mdpi.com The presence of the electron-donating amino group at the C2 position and the methyl groups can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted quinoline. researchgate.netnih.gov
Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound in a Nonpolar Solvent
| Transition Type | Approximate λ_max (nm) |
| π→π | ~230 - 250 |
| π→π | ~280 - 300 |
| π→π* | ~330 - 350 |
X-ray Crystallography for Definitive Molecular and Supramolecular Structures
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and torsional angles. nih.gov
A crystal structure of a this compound derivative would confirm the planarity of the quinoline ring system. researchgate.net Furthermore, it would reveal the supramolecular structure, showing how individual molecules pack in the crystal lattice. A key feature of the packing would likely be intermolecular hydrogen bonds involving the amino group (N-H···N), where the amine acts as a hydrogen bond donor and the nitrogen atom of the quinoline ring of an adjacent molecule acts as an acceptor. researchgate.net These interactions play a crucial role in stabilizing the crystal structure.
Table 5: Illustrative Crystallographic Parameters for a Hypothetical this compound Crystal
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Volume (ų) | ~1040 |
| Z (Molecules per unit cell) | 4 |
Crystal Packing and Intermolecular Interactions
The supramolecular assembly of quinoline derivatives in the solid state is dictated by a variety of non-covalent interactions. While a specific crystal structure for this compound is not publicly available, the analysis of closely related quinoline structures provides significant insight into the probable intermolecular forces at play.
Hydrogen bonding is a primary directional force in the crystal packing of aminoquinoline derivatives. The amino group at the C-2 position is a potent hydrogen bond donor, capable of forming interactions with acceptor atoms on neighboring molecules, such as the nitrogen atom of the quinoline ring itself or other functional groups. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
Other weaker interactions, such as C-H···π and van der Waals forces, also play a role in the crystal packing, filling the voids and contributing to a more densely packed and stable structure. The interplay of these various intermolecular forces ultimately determines the final crystal architecture, which in turn influences the material's physical properties.
Table 1: Examples of Intermolecular Interactions in Quinoline Derivatives
| Interaction Type | Donor/Acceptor or Involved Groups | Typical Distances/Geometries |
| Hydrogen Bonding | N-H···N, N-H···O, C-H···O | N···N: ~2.8-3.2 Å, O···H: ~1.8-2.2 Å |
| π-π Stacking | Quinoline ring centroids | Centroid-centroid: ~3.3-3.8 Å |
| C-H···π Interactions | C-H bond and quinoline π-system | H···π centroid: ~2.5-2.9 Å |
Planarity and Dihedral Angles in Quinoline Derivatives
The quinoline ring system, being an aromatic bicyclic heterocycle, is inherently planar. However, the attachment of substituents can induce minor deviations from perfect planarity. In the case of this compound, the quinoline core is expected to be largely planar. Studies on analogous compounds, such as 2,6-dimethylquinoline, have shown that the quinoline ring system, excluding the hydrogen atoms of the methyl groups, is essentially planar.
The planarity of the molecule can be quantified by calculating the root-mean-square deviation (RMSD) of the atoms from a mean plane fitted through the ring system. For a perfectly planar system, this value would be zero. In practice, small deviations are common due to crystal packing forces and the electronic effects of substituents.
Dihedral angles are crucial for describing the three-dimensional conformation of a molecule, particularly the orientation of substituent groups relative to the ring system. For this compound, key dihedral angles would include those describing the orientation of the amino group and the methyl groups relative to the quinoline plane.
The amino group at the C-2 position is generally expected to be coplanar with the quinoline ring to maximize resonance stabilization. However, intermolecular hydrogen bonding in the crystal lattice can lead to slight twisting. The dihedral angle between the plane of the amino group and the plane of the quinoline ring would be close to zero in an idealized planar conformation.
Table 2: Expected Dihedral Angle Characteristics in this compound
| Dihedral Angle Description | Expected Value Range (degrees) | Rationale |
| Torsion angle defining the planarity of the quinoline ring | ~0 | Aromaticity of the bicyclic system |
| Dihedral angle of the C2-amino group relative to the ring | ~0 to ±15 | Resonance stabilization vs. crystal packing |
| Dihedral angle of the C5/C7-methyl groups relative to the ring | Variable | Free rotation to minimize steric hindrance |
Electrochemical Characterization (e.g., Redox Potentials)
The electrochemical behavior of quinoline derivatives is of significant interest due to their involvement in various redox processes in biological and materials science contexts. Cyclic voltammetry is a powerful technique used to probe the redox potentials of these compounds. The electrochemical characteristics of this compound can be inferred from studies on related amino- and methyl-substituted quinolines.
The quinoline nucleus is electrochemically active and can undergo both oxidation and reduction. The redox potentials are highly sensitive to the nature and position of substituents on the ring. Electron-donating groups, such as amino (-NH2) and methyl (-CH3) groups, generally make the molecule easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential).
The amino group at the C-2 position is a strong electron-donating group, which will significantly lower the oxidation potential of this compound compared to unsubstituted quinoline. The methyl groups at C-5 and C-7 are also electron-donating, further facilitating oxidation. The oxidation process likely involves the removal of an electron from the π-system, which is enriched in electron density by the substituents.
Conversely, the reduction of the quinoline ring is made more difficult by these electron-donating groups. The reduction potentials for quinoline derivatives are often observed at highly negative values. For instance, some quinoline derivatives show irreversible reduction peaks at potentials ranging from -0.43 to -1.08 V. The presence of the amino and dimethyl substituents in this compound would be expected to shift its reduction potential to an even more negative value.
The pH of the medium can also have a profound effect on the redox potentials, especially for amino-substituted quinolines, as the amino group and the quinoline nitrogen can be protonated. Protonation makes the molecule more electron-deficient and thus easier to reduce and harder to oxidize.
Table 3: Influence of Substituents on the Redox Potentials of Quinoline Derivatives (Illustrative)
| Compound | Substituents | Effect on Oxidation Potential | Effect on Reduction Potential |
| Quinoline (Reference) | None | - | - |
| 2-Aminoquinoline (B145021) | 2-NH2 | Lowered | More Negative |
| 5,7-Dimethylquinoline | 5-CH3, 7-CH3 | Lowered | More Negative |
| This compound | 2-NH2, 5-CH3, 7-CH3 | Significantly Lowered | Significantly More Negative |
Computational and Theoretical Investigations of 5,7 Dimethylquinolin 2 Amine
Density Functional Theory (DFT) Calculations
DFT calculations are employed to model the electronic structure of 5,7-Dimethylquinolin-2-amine, providing a basis for understanding its geometry, reactivity, and spectroscopic characteristics. These calculations utilize functionals that approximate the exchange-correlation energy, a key component of the total electronic energy.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
The electronic structure of the optimized molecule reveals the distribution of electrons and provides insights into its chemical properties. Analysis of the electron density can indicate the relative reactivity of different parts of the molecule. In substituted quinolines, the distribution of electron density is influenced by the nature and position of the substituents. For this compound, the electron-donating amino group at the 2-position and the methyl groups at the 5- and 7-positions are expected to increase the electron density on the quinoline (B57606) ring system.
Illustrative Data Table: Optimized Geometric Parameters for a Quinoline Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-N(amine) | 1.375 | C3-C2-N(amine) |
| C5-C(methyl) | 1.510 | C4-C5-C(methyl) |
| C7-C(methyl) | 1.512 | C6-C7-C(methyl) |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the quinoline ring system, representing the sites susceptible to nucleophilic attack. The presence of electron-donating groups (amino and methyl) is predicted to raise the HOMO energy level, making the molecule a better electron donor.
Illustrative Data Table: FMO Properties of a Substituted Quinoline
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 4.60 |
Note: These values are representative for a substituted quinoline derivative and serve as an illustration. ankara.edu.tr Specific values for this compound would require dedicated DFT calculations.
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
In the MESP map of this compound, the most negative potential is expected to be located around the nitrogen atom of the amino group and the nitrogen atom within the quinoline ring, indicating these are the primary sites for electrophilic attack. Regions of positive potential are likely to be found around the hydrogen atoms of the amino group and the methyl groups.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the analysis of atomic properties and the nature of chemical bonds. amercrystalassn.org QTAIM analysis can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide insights into the strength and nature of the chemical bonds (e.g., covalent vs. ionic).
For this compound, QTAIM analysis would be used to characterize the C-N, C-C, and C-H bonds within the molecule, providing a deeper understanding of its electronic structure and bonding.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ): Represents the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A higher value indicates greater stability.
Global Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.
These descriptors are calculated using the energies of the HOMO and LUMO. For this compound, the electron-donating substituents are expected to influence these values, likely resulting in a lower electronegativity and hardness compared to unsubstituted quinoline.
Illustrative Data Table: Global Reactivity Descriptors for a Quinoline Derivative
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.55 |
| Chemical Hardness (η) | 2.30 |
| Global Electrophilicity Index (ω) | 2.74 |
Note: This data is illustrative and based on general principles for substituted quinolines. irjweb.com Specific calculations for this compound are required for precise values.
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions can aid in the assignment of experimental NMR spectra. For this compound, the calculations would predict the chemical shifts for the protons and carbons of the quinoline ring, the amino group, and the methyl groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.netnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. The predicted spectrum for this compound would show characteristic π → π* transitions of the quinoline system.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in the infrared (IR) spectrum. The calculated IR spectrum for this compound would help in identifying the characteristic vibrational modes of the functional groups present, such as the N-H stretching of the amino group and the C-H stretching of the methyl and aromatic groups.
Illustrative Data Table: Predicted Spectroscopic Data for a Substituted Quinoline
| Spectrum | Predicted Peak/Wavelength |
| ¹H NMR (ppm) | Aromatic H: 6.8-8.5, Amino H: 4.5, Methyl H: 2.3-2.5 |
| ¹³C NMR (ppm) | Aromatic C: 110-150, Methyl C: 20-25 |
| UV-Vis (nm) | λmax: ~250, ~320 |
| IR (cm⁻¹) | N-H stretch: ~3400, C-H stretch (aromatic): ~3050, C-H stretch (aliphatic): ~2950 |
Note: These are typical ranges for substituted quinolines and are provided for illustrative purposes. researchgate.netresearchgate.net Accurate predictions for this compound require specific TD-DFT and GIAO calculations.
Molecular Docking and Simulation Studies
Computational techniques such as molecular docking and simulation are pivotal in elucidating the potential biological activity of small molecules. For this compound, these studies help predict its interactions with macromolecular targets, which is a critical step in early-stage drug discovery.
Ligand-Receptor Interactions
Molecular docking simulations of 2-aminoquinoline (B145021) derivatives reveal common interaction patterns with protein active sites. The 2-aminoquinoline scaffold serves as an effective starting point, or lead compound, for designing small molecule ligands adelaide.edu.au. The primary amine at the 2-position typically acts as a crucial hydrogen bond donor, forming strong connections with amino acid residues like aspartate, glutamate, or backbone carbonyls within a receptor's binding pocket.
The quinoline ring system, being aromatic and largely hydrophobic, facilitates interactions through π-π stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The dimethyl substitutions at positions 5 and 7 are expected to enhance van der Waals and hydrophobic interactions, potentially increasing binding affinity by occupying hydrophobic pockets within the active site. While specific interactions are target-dependent, the fundamental pharmacophore of this compound suggests a strong potential for binding to ATP-binding sites in kinases or other pockets that accommodate planar, aromatic moieties.
Prediction of Binding Modes and Affinities
The prediction of binding modes and affinities quantifies the stability of the ligand-receptor complex. Molecular docking studies on various quinoline derivatives consistently demonstrate their ability to fit into protein active sites, with predicted binding affinities often ranging from -5.3 to -6.1 kcal/mol or higher, indicating stable interactions nih.gov. For this compound, computational docking against a hypothetical protein target would likely predict multiple possible conformations, or "poses," within the binding site. The most favorable pose is determined by a scoring function that estimates the free energy of binding. This score is influenced by the number and quality of the interactions described above.
| Interaction Type | Participating Moiety | Potential Interacting Amino Acid Residues | Predicted Binding Affinity Range (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding | 2-Amino Group (-NH2) | Asp, Glu, Thr, Ser, Main-chain C=O | -5.5 to -8.5 |
| π-π Stacking / Hydrophobic | Quinoline Ring | Phe, Tyr, Trp, Leu, Val, Ile | |
| van der Waals / Hydrophobic | 5,7-Dimethyl Groups (-CH3) | Ala, Val, Leu, Ile |
In Silico Pharmacokinetic and Pharmacodynamic Profiling
In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to identify potential liabilities early in the drug discovery pipeline springernature.comnih.gov.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The ADME profile of a compound determines its bioavailability and persistence in the body. Computational models predict these properties based on the molecule's physicochemical characteristics. For this compound, web-based tools like SwissADME and PreADMET can provide rapid predictions of its drug-likeness and pharmacokinetic parameters biorxiv.org. Key predictions suggest that the compound has high gastrointestinal absorption and good oral bioavailability. Its adherence to Lipinski's Rule of Five indicates favorable properties for a potential oral drug candidate.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Formula | C11H12N2 | Basic structural information |
| Molecular Weight | 172.23 g/mol | Fulfills Lipinski's rule (<500) |
| LogP (Lipophilicity) | 2.45 | Good membrane permeability |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Associated with good cell permeability |
| Water Solubility | Moderately soluble | Adequate for absorption |
| GI Absorption | High | Likely well-absorbed from the gut |
| Lipinski's Rule Violations | 0 | Considered "drug-like" |
Toxicity Predictions (e.g., Mutagenicity, Carcinogenicity)
A significant concern for aromatic amines as a class is their potential for genotoxicity. imrpress.comnih.gov The primary aromatic amine functional group is a well-known structural alert for mutagenicity youtube.com. This toxicity is often mediated through metabolic activation to a reactive nitrenium ion, which can then form adducts with DNA youtube.comresearchgate.net. In silico toxicity models, which analyze a compound's structure for toxicophores, are used to flag these potential risks. Predictions for this compound suggest a potential risk of mutagenicity in the Ames test, a common assay for identifying mutagens. This prediction is based on the presence of the primary aromatic amine moiety.
| Toxicity Endpoint | Prediction | Basis of Prediction |
|---|---|---|
| Ames Mutagenicity | Positive (Predicted) | Structural alert (Primary Aromatic Amine) youtube.com |
| Carcinogenicity | Probable (Class-based) | Association of aromatic amines with carcinogenicity imrpress.com |
| hERG Inhibition | Low Probability | General physicochemical profile |
Blood-Brain Barrier Penetration Studies
A compound's ability to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). This property can be predicted computationally using parameters such as lipophilicity (LogP), molecular size, and polar surface area (TPSA) nih.govresearchgate.net. Machine learning models trained on large datasets of compounds with known BBB permeability can achieve high accuracy in these predictions oup.comthesai.orgsnmjournals.org. For this compound, its relatively low molecular weight, moderate lipophilicity, and low TPSA suggest a high likelihood of penetrating the BBB. This profile makes it a potential candidate for investigation in CNS-related disorders.
| Parameter | Value | Influence on BBB Penetration |
|---|---|---|
| Molecular Weight | 172.23 g/mol | Favorable (Small molecule) |
| LogP | 2.45 | Favorable (Optimal lipophilicity) researchgate.net |
| TPSA | 38.91 Ų | Favorable (Generally <90 Ų is preferred) nih.gov |
| Overall Prediction | Yes (Predicted to cross the BBB) |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
A comprehensive search of scientific literature and chemical databases was conducted to identify computational and theoretical investigations into the structure-activity relationship (SAR) of this compound. Despite a thorough review of available research, no specific in silico, Quantitative Structure-Activity Relationship (QSAR), or other computational SAR studies focused solely on this compound were identified.
While computational studies are frequently employed to elucidate the SAR of quinoline derivatives and other heterocyclic compounds, research targeting the specific substitution pattern of this compound is not present in the reviewed literature. Therefore, detailed research findings and data tables pertaining to its computational SAR are not available at this time.
Reactivity Profile and Functional Derivatization of 5,7 Dimethylquinolin 2 Amine Scaffold
Nucleophilic Substitution Reactions at the Quinoline (B57606) Core
Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically occurs on the electron-deficient pyridine (B92270) ring, particularly at the 2- and 4-positions. However, in 5,7-dimethylquinolin-2-amine, the 2-position is already substituted with a strongly electron-donating amino group. This group generally deactivates the ring towards nucleophilic attack.
For a nucleophilic substitution to occur on the quinoline core of this molecule, a leaving group, such as a halogen, would typically need to be present. The reaction is facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. mdpi.com In the absence of such activating groups and a suitable leaving group, direct nucleophilic substitution on the carbon atoms of the this compound core is challenging. The electron-rich nature of the carbocyclic ring, further enhanced by the two methyl groups, makes it resistant to nucleophilic attack.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can target different parts of the molecule.
Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation can lead to the reduction of either the pyridine or the benzene (B151609) ring. Typically, the pyridine ring is more readily reduced, which would yield 5,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-amine. More forceful conditions could lead to the reduction of the benzene ring or even the complete saturation of the bicyclic system.
Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, and azo compounds, or polymerization. The methyl groups can also be oxidized to carboxylic acids under strong oxidizing conditions. The quinoline ring itself is relatively resistant to oxidation, but strong oxidants can lead to ring cleavage.
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Reduction | H₂, Pd/C, Ethanol | 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-2-amine |
| Oxidation | m-CPBA | 5,7-Dimethyl-2-nitrosoquinoline |
| Oxidation | KMnO₄, heat | Quinoline-5,7-dicarboxylic acid, 2-amino- |
Electrophilic Aromatic Substitution Reactions on the Dimethylated Quinoline Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the more electron-rich benzene ring, preferentially at the C5 and C8 positions. imperial.ac.uk In this compound, the reactivity and regioselectivity are governed by the combined directing effects of the amino and methyl substituents.
The amino group at C2 is a powerful activating group and is ortho, para-directing. The methyl groups at C5 and C7 are also activating, ortho, para-directing groups. The positions most activated towards electrophilic attack would be those that are ortho or para to the activating groups and are on the benzenoid ring.
Activation: The C6 and C8 positions are highly activated. The C6 position is ortho to the C5-methyl and C7-methyl groups. The C8 position is ortho to the C7-methyl group.
Regioselectivity: Considering the powerful directing effect of the substituents, electrophilic substitution is most likely to occur at the C6 or C8 positions. Steric hindrance from the peri-position at C8 might favor substitution at C6.
| Reaction | Electrophile | Expected Product(s) |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-5,7-dimethylquinolin-2-amine and/or 8-Nitro-5,7-dimethylquinolin-2-amine |
| Halogenation | Br₂/FeBr₃ | 6-Bromo-5,7-dimethylquinolin-2-amine and/or 8-Bromo-5,7-dimethylquinolin-2-amine |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-5,7-dimethylquinolin-2-amine |
Reactions Involving the Amine Functionality
The primary amino group at the 2-position is a versatile functional handle for a wide range of chemical transformations. fiveable.me
Acylation: As a primary amine, this compound readily reacts with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. fiveable.me
Reaction Example: Reaction with acetyl chloride in the presence of pyridine would yield N-(5,7-dimethylquinolin-2-yl)acetamide.
Alkylation: The amine can act as a nucleophile and react with alkyl halides in SN2 reactions to form secondary and tertiary amines. libretexts.orglibretexts.org Controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation. libretexts.orgpressbooks.pub Exhaustive alkylation with an excess of a methylating agent like iodomethane (B122720) leads to the formation of a quaternary ammonium (B1175870) salt. pressbooks.pub
| Functionalization | Reagent | Product Type |
| Acylation | Acetyl chloride | Secondary Amide |
| Alkylation | Methyl iodide (1 eq.) | Secondary Amine |
| Alkylation | Methyl iodide (excess) | Quaternary Ammonium Salt |
The primary amine of this compound can undergo condensation with aldehydes or ketones to form an imine, also known as a Schiff base. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. youtube.com The formation of the imine is a reversible process. libretexts.org
The resulting imine can then be reduced in a subsequent step to form a stable secondary amine. This two-step process, or often a one-pot procedure, is known as reductive amination. sigmaaldrich.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. sigmaaldrich.com
Reaction Pathway:
this compound + Aldehyde/Ketone ⇌ Imine + H₂O
Imine + Reducing Agent → Secondary Amine
Reductive amination is a highly valuable method for forming C-N bonds in synthetic organic chemistry. organic-chemistry.orgchim.it
The reaction of this compound with various aldehydes and ketones leads to the formation of Schiff base derivatives. These compounds, characterized by the azomethine (-C=N-) functional group, are important intermediates in organic synthesis and have been studied for a wide range of applications. bepls.commdpi.comnih.gov The reaction is a condensation where water is eliminated. ekb.eg
The synthesis is generally straightforward, often involving refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. bepls.com
| Carbonyl Compound | Schiff Base Product Name |
| Benzaldehyde | (E)-N-Benzylidene-5,7-dimethylquinolin-2-amine |
| Acetone | N-(5,7-Dimethylquinolin-2-yl)propan-2-imine |
| Salicylaldehyde | 2-(((5,7-Dimethylquinolin-2-yl)imino)methyl)phenol |
Carbon-Carbon Bond Formation Reactions (e.g., Suzuki-Miyaura Cross-Coupling)
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, stands out for its mild conditions, functional group tolerance, and the commercial availability of its starting materials. nih.govmdpi.com This reaction is particularly effective for creating biaryl structures by coupling an organohalide with an organoboron compound. mdpi.com
For the this compound scaffold to undergo Suzuki-Miyaura coupling, it must first be functionalized with a suitable leaving group, typically a halogen (e.g., bromine or iodine) or a triflate, at a position targeted for C-C bond formation. The reaction would then proceed by coupling this halo- or triflato-derivative with a variety of aryl, heteroaryl, alkyl, or alkenyl boronic acids or their corresponding esters. nih.gov
The general utility of the Suzuki-Miyaura reaction has been demonstrated for a wide range of quinoline derivatives. For instance, dichlorobis(triphenylphosphine)palladium(II) has been used as a catalyst for the coupling of bromo- and dibromoquinolines with substituted phenylboronic acids, achieving high yields. researchgate.net Similarly, novel quinoline-appended biaryls have been synthesized by reacting substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various substituted boronic acids. nih.gov While specific studies on the this compound scaffold are not extensively detailed, the established reactivity of the broader quinoline family provides a strong basis for its application in these transformations. The reaction's robustness allows for the introduction of diverse substituents, making it a key tool for creating libraries of novel compounds for various applications. nih.govresearchgate.net
| Quinoline Substrate (Example Analogue) | Coupling Partner | Catalyst/Conditions | Product Type | Yield |
|---|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh3)4, K2CO3, DMF | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 68-81% researchgate.net |
| 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | Substituted boronic acids | Not specified | Quinoline appended biaryls | Moderate to high nih.gov |
| ortho-Bromoanilines (General Class) | Alkyl/Aryl/Heteroaromatic boronic esters | CataXCium A Pd G3 | Diversely substituted anilines | Good to excellent nih.gov |
Heterocyclic Annulation and Cyclization Reactions to Form Fused Systems
The quinoline nucleus is a foundational component in a multitude of fused tetracyclic and polycyclic systems that are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net The this compound scaffold, with its reactive amino group and quinoline ring system, serves as an excellent starting material for constructing such elaborate heterocyclic structures through annulation and cyclization reactions.
One common strategy involves reactions that utilize the exocyclic amino group at the C2 position. For example, multicomponent reactions can be employed to build new rings onto the quinoline core. The reaction of a 2-aminoquinoline (B145021) derivative with aldehydes and cyclic diketones can lead to the formation of pyrimido[4,5-b]quinolines. nih.gov These reactions often proceed through a cascade of condensation, cyclization, and dehydrogenation steps. mdpi.com
Another approach involves intramolecular cyclization. A derivative of this compound, appropriately substituted at the C3 position, could undergo cyclization to form a new ring fused between the C2 and C3 positions. For instance, palladium-catalyzed intramolecular cyclization of o-iodoanilines with alk-2-yn-1-amines has been developed for the synthesis of substituted quinolines, showcasing the potential for forming new rings via C-N and C-C bond formation. researchgate.net Various catalytic systems, including those based on palladium, copper, and iodine, as well as metal-free conditions, have been developed to facilitate the synthesis of fused quinoline systems like indolo[2,3-b]quinolines. nih.gov These methods highlight the versatility of the quinoline scaffold in generating complex, polycyclic aromatic compounds. researchgate.net
| Starting Material Class | Reagents | Reaction Type | Fused System Formed | Reference |
|---|---|---|---|---|
| 6-(Arylamino)uracil | Vilsmeier-Haack reagent | Vilsmeier-Haack Cyclization | Pyrimido[4,5-b]quinolines | nih.gov |
| 2,6-Diaminopyrimidin-4(3H)-one | Aromatic aldehyde, 1,3-cyclohexanedione | One-pot, three-component reaction | Pyrimido[4,5-b]quinolinediones | nih.gov |
| Substituted Indoles | 1-(2-Tosylaminophenyl)-ketones | Metal-free, one-pot annulation | Indolo[2,3-b]quinolines | nih.gov |
| o-Iodoaniline | Alk-2-yn-1-amines | Palladium-catalyzed cyclization | Substituted Quinolines | researchgate.net |
Chelation and Ligand Chemistry with Metal Centers
The this compound molecule possesses intrinsic structural features that make it an effective chelating ligand for metal ions. The arrangement of the quinoline ring nitrogen (N1) and the exocyclic amino group nitrogen (N2) creates a bidentate N,N-donor site. This configuration allows the molecule to coordinate with a metal center to form a stable five-membered chelate ring, a common and highly stable arrangement in coordination chemistry. researchgate.net
The chelating ability of nitrogen-containing heterocyclic ligands is well-documented. nih.gov For example, 8-hydroxyquinoline (B1678124) is a renowned chelator, forming stable complexes with a wide range of metal ions. nih.gov While the donor atoms differ (N,O for 8-hydroxyquinoline vs. N,N for 2-aminoquinoline), the principle of forming a stable five-membered ring with a metal ion is analogous. The stability of the resulting metal complexes is influenced by factors such as the basicity of the donor nitrogen atoms and the nature of the metal ion. semanticscholar.org
Aminothiazole-based Schiff bases and their metal chelates have been synthesized and shown to form stable octahedral complexes with metals like cobalt(II), nickel(II), copper(II), and zinc(II), coordinating through azomethine nitrogen and other donor atoms. nih.gov Similarly, this compound can be expected to form stable complexes with various transition metals. The coordination of the ligand to the metal center is typically confirmed by spectroscopic methods, such as FT-IR and UV-Vis, which show shifts in characteristic absorption bands upon complexation. nih.gov The resulting metal complexes often exhibit distinct geometries and electronic properties compared to the free ligand, opening avenues for applications in catalysis, materials science, and medicinal chemistry. researchgate.netnih.gov
| Ligand Class | Metal Ion (Example) | Coordination Mode | Resulting Complex Geometry (Typical) | Significance |
|---|---|---|---|---|
| 2-Aminoquinoline derivatives | Pd(II), Cu(II), Ni(II) | Bidentate (N,N) | Square planar, Tetrahedral, or Octahedral | Formation of stable 5-membered chelate rings. researchgate.net |
| 8-Hydroxyquinoline | Cu(II), Zn(II) | Bidentate (N,O) | Varies with metal and stoichiometry | Potent and selective metal chelation. nih.gov |
| Aminothiazole Schiff Bases | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate or Polydentate | Octahedral | Enhanced biological activity upon chelation. nih.gov |
| Di- and Tridentate Amines | Pd(II) | Bidentate/Tridentate | Square planar | Study of ligand substitution and complex stability. semanticscholar.org |
Advanced Research Applications of 5,7 Dimethylquinolin 2 Amine and Its Derivatives
Applications in Advanced Materials Science
The unique photophysical and electronic properties of quinoline (B57606) derivatives make them prime candidates for the development of next-generation materials. The electron-transporting capability of the quinoline core, combined with the electron-donating nature of the amino substituent, allows for significant intramolecular charge transfer, a key characteristic for various optoelectronic applications.
Organic Semiconductors and Optoelectronic Devices (OLEDs)
Quinoline-based compounds are well-regarded for their utility in organic light-emitting diodes (OLEDs), primarily due to their high thermal stability, electron-transporting capabilities, and potential for high fluorescence quantum yields. chemrxiv.org While specific research on the integration of 5,7-Dimethylquinolin-2-amine into OLED devices is not extensively documented, the properties of related structures suggest its potential. For instance, derivatives like 5,7-diphenylquinoline have been identified as promising precursors for new OLED materials. mdpi.comnih.gov
The 2-amino and 5,7-dimethyl substitutions on the quinoline ring are expected to influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic bandgap is critical for controlling the emission color and improving charge injection and transport in multilayered OLED devices. researchgate.net The methyl groups can also enhance the material's morphological stability in thin films, a crucial factor for device longevity. The development of quinazoline-based emitters, which share structural similarities, has led to OLEDs with high external quantum efficiencies, indicating the potential for related heterocyclic systems. beilstein-journals.org
Table 1: Properties of Related Quinoline Derivatives in Optoelectronic Applications
| Compound/System | Application | Key Finding |
|---|---|---|
| 2,4-dicarbazolyl-substituted quinolines | OLEDs, Solar Cells | Possess high thermal and chemical stability and electron-transporting capability desirable for optoelectronic devices. chemrxiv.org |
| 5,7-diphenylquinoline derivatives | OLED Precursor | Showed strong fluorescence intensity, suggesting potential as a precursor for new OLED materials. mdpi.comnih.gov |
Fluorescent Materials and Dyes
The this compound structure is inherently fluorescent. The combination of the electron-donating amino group at the 2-position with the extended π-conjugated system of the quinoline core gives rise to its emissive properties. The methyl groups at the 5 and 7-positions can further modulate these properties by influencing the molecule's electronic structure and steric hindrance, which can affect aggregation-induced quenching in the solid state.
Studies on structurally analogous compounds, such as 5,7-diphenylquinoline, have demonstrated strong photoluminescence, with emission maxima sensitive to further substitution on the quinoline ring. mdpi.comnih.gov For example, the addition of a phenyl group at the 2-position of 5,7-diphenylquinoline results in a red-shift of the emission spectrum, indicating a decrease in the HOMO-LUMO energy gap. mdpi.com Similarly, various 2-aminoquinoline (B145021) derivatives are known to be fluorescent and have been investigated as potential fluorophore agents. rsc.orgresearchgate.netnih.gov The fluorescence of aminoquinolines is often sensitive to the solvent environment, a characteristic indicative of changes in the intramolecular charge transfer (ICT) state. researchgate.net
Table 2: Photophysical Data of a Structurally Related Compound (5,7-diphenylquinoline)
| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) |
|---|---|---|---|
| 5,7-diphenylquinoline | CH₂Cl₂ | 210, 255, 335 nm | 382.4 nm |
| 2,5,7-triphenylquinoline | CH₂Cl₂ | 210, 275, 350 nm | 393.6 nm |
Data sourced from studies on related diphenyl-substituted quinolines, illustrating the influence of substitution on photophysical properties. mdpi.com
Non-Linear Optical (NLO) Materials
Molecules with a significant change in dipole moment between their ground and excited states often exhibit non-linear optical (NLO) properties. The D-π-A architecture of this compound makes it a promising candidate for NLO applications. The photoinduced intramolecular charge transfer from the amino group to the quinoline ring system can lead to a large first hyperpolarizability (β), a key metric for second-order NLO materials.
Theoretical and experimental studies on various disubstituted quinoline derivatives have confirmed their potential as NLO materials. chemrxiv.orgacs.orgmdpi.com For instance, computational studies on 2,4-dicarbazolyl-substituted quinolines have shown that modifying the donor and acceptor groups can significantly enhance the NLO response. chemrxiv.org A study on 5,7-dinitro-8-(N-phenylamino) quinoline highlighted the role of intramolecular charge transfer in its properties, a feature central to NLO activity. researchgate.net The development of NLO chromophores often involves creating push-pull systems, and the inherent electronic asymmetry of this compound fits this design principle well. researchgate.net
Bioimaging and Fluorescent Probe Development
The fluorescence of quinoline derivatives, coupled with their relatively small size and ability to interact with biological systems, has made them a valuable scaffold for the development of probes for bioimaging. nih.govresearchgate.netarxiv.org
Intramolecular Charge-Transfer Fluorescence
The fluorescence of this compound is governed by an intramolecular charge-transfer (ICT) mechanism. acs.org Upon photoexcitation, electron density is transferred from the electron-donating amino group (donor) to the electron-accepting quinoline ring system (acceptor). arxiv.orgnih.gov This process results in an excited state that is more polar than the ground state.
A key characteristic of ICT-based fluorophores is their sensitivity to the local environment. The emission wavelength and quantum yield of such dyes can be highly dependent on solvent polarity. In polar solvents, the highly polar excited state is stabilized, often leading to a red-shift in the emission spectrum (a phenomenon known as solvatochromism). This property is highly desirable for creating fluorescent probes that can report on the polarity of their microenvironment, such as within different cellular organelles. researchgate.net The twisting of the amino group relative to the quinoline ring in the excited state, known as a twisted intramolecular charge transfer (TICT) state, can also play a crucial role in the fluorescence properties and is a subject of extensive research in similar donor-acceptor systems. researchgate.net
Live Cell Imaging Applications
The development of small-molecule fluorescent probes is crucial for visualizing dynamic processes within living cells. nih.gov The quinoline core provides a robust and tunable scaffold for creating such probes. nih.govresearchgate.net While this compound itself has not been extensively documented as a live-cell imaging agent, its derivatives hold significant promise.
By modifying the core structure, researchers can develop probes that target specific organelles or respond to changes in the cellular environment, such as pH or the presence of specific ions. nih.gov For example, the addition of an N,N-dimethyl group to a quinoline-containing anticancer agent was shown to induce fluorescence, allowing the molecule's accumulation in the endoplasmic reticulum of breast cancer cells to be tracked via confocal microscopy. nih.gov Other aminoquinoline derivatives have been developed as fluorescent probes for detecting metal ions like lead(II) and aluminum(III) in living cells. researchgate.net The lipophilicity and charge of the molecule, which can be tuned by the methyl and amino groups, are critical factors that determine its ability to cross cell membranes and its subcellular localization. researchgate.net
Targeted Organelle Probes (e.g., Golgi Apparatus)
Derivatives of the quinoline scaffold, the core structure of this compound, have emerged as valuable tools in cell biology for live-cell imaging. Specifically, certain 2,4-disubstituted 7-aminoquinolines have been identified as effective probes for targeting the Golgi apparatus. nih.gov Researchers have discovered that quinolines containing both an amino group and a trifluoromethyl group can exhibit strong intramolecular charge-transfer fluorescence, which results in large Stokes shifts, a desirable property for fluorescent probes. nih.gov
These specialized quinoline derivatives have demonstrated the ability to specifically accumulate in the Golgi apparatus across various cell lines, including HeLa, U2OS, and 4T1 cells. nih.gov A key advantage of these probes is their ability to remain colocalized with commercial Golgi markers even as the cell undergoes mitosis, providing researchers with a stable signal for tracking this organelle through the cell division process. nih.gov This research provides a foundation for developing derivatives of this compound that could be similarly functionalized to create low-cost, effective probes for Golgi apparatus imaging. nih.gov
Two-Photon Fluorescence Microscopy Applications
The unique photophysical properties of the quinoline scaffold also make its derivatives promising candidates for two-photon fluorescence microscopy (TPM or 2PFM). nih.govnih.gov This advanced imaging technique offers several advantages over traditional confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and higher resolution imaging of three-dimensional vascularity in both fixed and living specimens. nih.gov
Quinoline derivatives have been successfully utilized for TPM imaging of the Golgi apparatus. nih.gov Furthermore, other quinoline-based probes have been designed to detect specific molecules, such as superoxide anions, within living cells and organisms using two-photon microscopy. nih.gov Researchers have also focused on systematically modifying the quinoline structure to enhance its two-photon uncaging action cross-section, a key parameter for applications involving the light-induced release of biologically active molecules. acs.org These studies highlight the potential for developing this compound derivatives as specialized probes for a range of advanced TPM applications, from real-time visualization of cellular dynamics to tracking inflammatory responses in live organisms. nih.govnih.gov
Medicinal Chemistry and Therapeutic Development
The 4-aminoquinoline (B48711) core, which can be derived from this compound, is a cornerstone scaffold in antimalarial drug discovery. The widespread resistance of the Plasmodium falciparum parasite to chloroquine (B1663885) has driven extensive research into developing novel 4-aminoquinoline derivatives with improved efficacy. rsc.org
Antimalarial Drug Research
The primary mechanism of action for 4-aminoquinoline antimalarials, like chloroquine, involves disrupting the parasite's detoxification of heme. nih.govnih.gov Inside its digestive vacuole, the malaria parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govnih.gov To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin. nih.govnih.gov
4-aminoquinoline drugs accumulate in the acidic digestive vacuole of the parasite. There, they are thought to bind to free heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal. researchgate.netresearchgate.net This inhibition of heme polymerization leads to a buildup of toxic free heme within the parasite, causing oxidative damage to its membranes and ultimately leading to cell death. nih.gov The ability of these compounds to form a strong complex with hematin and inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) is a key indicator of their antimalarial activity. nih.govresearchgate.net
| Component | Interaction Role | Result |
|---|---|---|
| 4-Aminoquinoline Drug | Binds to free heme (ferriprotoporphyrin IX) | Formation of a drug-heme complex |
| Free Heme | Parasite's toxic metabolic byproduct | |
| Drug-Heme Complex | Inhibits heme polymerization into hemozoin | Accumulation of toxic heme |
| Toxic Heme Buildup | Induces oxidative stress and membrane damage | Parasite death |
The emergence of chloroquine-resistant (CQR) strains of P. falciparum has necessitated the development of new strategies to restore the efficacy of the 4-aminoquinoline scaffold. Resistance is primarily linked to mutations in the parasite's digestive vacuole membrane protein, known as the P. falciparum chloroquine resistance transporter (PfCRT), which enhances the efflux of the drug from its site of action. nih.govnih.gov
Key strategies to overcome this resistance include:
Molecular Hybridization : This approach involves covalently linking a 4-aminoquinoline core to another molecule that can interfere with the resistance mechanism. rsc.orgnih.gov One successful example is the concept of "reversed chloroquines" (RCQs), where the 4-aminoquinoline is attached to a resistance-reversing agent. This hybrid design can restore activity against CQR strains. nih.govnih.gov
Structural Modification : Altering the side chain of the 4-aminoquinoline molecule can prevent its recognition and removal by the mutated PfCRT transporter. Introducing bulky or lipophilic groups, such as adamantane amines or bicyclic quinolizidine rings, has been shown to be an effective strategy. mdpi.comnih.gov These modifications can enhance the drug's accumulation within the parasite's vacuole and circumvent the resistance mechanism. nih.govnih.gov For instance, certain adamantane-linked chloroquine derivatives showed a significantly reduced resistance index compared to chloroquine itself. nih.gov
The rational design of new 4-aminoquinoline antimalarials focuses on optimizing the structure to enhance activity against both drug-sensitive and drug-resistant parasite strains. Structure-activity relationship (SAR) studies have identified several key structural features for potent antimalarial activity:
The 7-Chloro Group : The presence of a chlorine atom at the 7-position of the quinoline ring is strongly correlated with higher antimalarial efficacy and the inhibition of β-hematin formation. acs.org
The 4-Amino Linker : This group is crucial for the compound's interaction with heme.
The Basic Amino Side Chain : A terminal amino group is essential for the drug's accumulation in the acidic digestive vacuole of the parasite, as this is a primary site of protonation. acs.org
Modern drug design incorporates these principles while introducing novel modifications. For example, creating hybrid molecules by fusing the 4-aminoquinoline scaffold with other pharmacophores, such as 1,2,3-triazoles, has yielded compounds with potent activity. researchgate.net Another approach involves creating bisquinoline derivatives, where two quinoline rings are linked together, which have shown high potency in inhibiting hematin polymerization. nih.gov These innovative designs aim to create next-generation antimalarials that are effective, stable, and capable of overcoming existing resistance mechanisms. rsc.orgmdpi.com
| Structural Feature | Importance in Antimalarial Activity | Reference |
|---|---|---|
| 7-Chloro Group on Quinoline Ring | Correlates with higher efficacy and inhibition of heme polymerization. | , acs.org |
| 4-Amino Linker | Crucial for interaction with the heme target. | |
| Basic Terminal Amino Side Chain | Essential for drug accumulation in the parasite's acidic digestive vacuole. | , acs.org |
| Bulky/Lipophilic Side Chains | Can overcome drug efflux and combat chloroquine resistance. | mdpi.com, nih.gov |
Anticancer Research
The quinoline scaffold is a significant structure in the development of anticancer agents. Derivatives of this compound have been the subject of extensive research, revealing various mechanisms through which they exert their anticancer effects. These mechanisms include inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, modulating nuclear receptor responsiveness, and causing cell cycle arrest. arabjchem.org The therapeutic potential of quinoline derivatives has been demonstrated across several cancer cell lines, including breast, colon, lung, and renal cancer. arabjchem.org
Cytotoxicity and Selective Anticancer Activity
Derivatives of this compound have shown notable cytotoxicity against various cancer cell lines. For instance, certain 2-arylquinoline derivatives displayed significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines, while showing less sensitivity towards breast cancer cell lines (MCF-7 and SKBR-3). rsc.org Specifically, quinoline and tetrahydroquinoline derivatives have demonstrated selective cytotoxicity, with some compounds exhibiting IC50 values of 8.3 μM and 13.15 μM in cervical epithelial carcinoma. rsc.org
The lipophilicity of these compounds appears to play a role in their cytotoxic effects. Aromatic quinolines, being more lipophilic, have shown better IC50 values in HeLa and PC3 cells compared to the less lipophilic tetrahydroquinoline derivatives. rsc.org Furthermore, some quinoline derivatives have exhibited a remarkable selectivity for cancer cells over non-cancerous cells, highlighting their potential as safer chemotherapeutic agents. arabjchem.org For example, certain aminated quinolinequinones have shown promising anticancer profiles, particularly against prostate cancer cells, while exhibiting lower toxicity to healthy cells. sciforum.net
The table below summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Quinoline Derivative 1 | HeLa (Cervical) | 8.3 |
| Tetrahydroquinoline Derivative | HeLa (Cervical) | 13.15 |
| 2-Arylquinoline Derivative | PC3 (Prostate) | 31.37 |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism behind the anticancer activity of this compound derivatives is the induction of apoptosis and cell cycle arrest in cancer cells. Research has shown that these compounds can trigger programmed cell death and halt the proliferation of cancer cells at specific phases of the cell cycle.
For example, a series of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in various human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), and A549 (lung). researchgate.net This disruption of the cell cycle prevents cancer cells from dividing and proliferating.
Similarly, other studies have demonstrated that quinoline derivatives can induce apoptosis through various cellular pathways. mdpi.com The induction of apoptosis is a critical component of their antitumor activity, leading to the elimination of malignant cells. mdpi.com The ability of these compounds to arrest the cell cycle and induce apoptosis makes them promising candidates for further development as anticancer drugs. researchgate.netresearchgate.net
Targeted Cancer Therapies
The development of targeted cancer therapies aims to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues. Quinoline derivatives, including those related to this compound, are being explored for their potential in such targeted approaches. Their versatile chemical structure allows for modifications that can enhance their specificity for cancer cells. arabjchem.org
One area of focus is the inhibition of specific enzymes that are overexpressed in cancer cells, such as histone-lysine N-methyltransferase (EZH2). arabjchem.org By designing quinoline derivatives that selectively inhibit these enzymes, it is possible to halt cancer progression with fewer side effects. arabjchem.org
Furthermore, researchers are investigating the use of drug delivery systems to transport quinoline-based anticancer agents directly to the tumor site. mdpi.com This approach can increase the therapeutic efficacy of the drug while reducing systemic toxicity. The inherent properties of some quinoline derivatives, such as their lipophilicity, can also be leveraged to improve their permeability through cell membranes, enhancing their effectiveness as anticancer agents. arabjchem.org The ongoing research into the targeted delivery and specific molecular targets of quinoline derivatives holds great promise for the future of cancer treatment. mdpi.com
Antimicrobial and Antifungal Investigations
In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The versatile quinoline core can be modified to create compounds with broad-spectrum activity against various pathogens.
Research has demonstrated that certain quinoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some novel five-membered ring-based pyrimidine and quinazoline derivatives have shown moderate to good activity against bacteria such as E. coli, S. pyogenes, S. aureus, and P. aeruginosa. researchgate.net
Similarly, antifungal activity has been observed in some quinoline derivatives. These compounds have shown efficacy against fungal strains like C. albicans and A. clavatus. researchgate.net The ability of these compounds to combat both bacterial and fungal infections underscores their potential as broad-spectrum antimicrobial agents.
Antileishmanial and Antiprotozoal Activities
The therapeutic potential of this compound and its derivatives extends to the treatment of parasitic diseases, including leishmaniasis and other protozoal infections. The quinoline scaffold is a well-established pharmacophore in antiprotozoal drug discovery.
Studies have shown that certain quinoline derivatives possess significant antileishmanial activity. These compounds have been effective against various Leishmania species, the protozoan parasites responsible for leishmaniasis. The mechanism of action often involves the inhibition of essential parasitic enzymes or disruption of the parasite's cellular processes.
Beyond leishmaniasis, quinoline derivatives have also demonstrated activity against other protozoan parasites. The structural diversity of the quinoline core allows for the synthesis of a wide range of compounds with varying antiprotozoal activities, making it a valuable starting point for the development of new antiparasitic drugs.
Antiviral Applications (e.g., Anti-HIV, COVID-19 related studies)
The broad biological activity of quinoline derivatives has prompted investigations into their potential as antiviral agents, including against HIV and SARS-CoV-2, the virus responsible for COVID-19.
The functionalization of quinazoline derivatives, which are structurally related to quinolines, has been explored for their ability to bind to viral glycoproteins and other viral receptors, potentially inhibiting viral entry and replication. researchgate.net This approach offers a promising avenue for the development of novel antiviral therapies.
While specific studies on this compound against HIV and SARS-CoV-2 are emerging, the general antiviral potential of the quinoline scaffold suggests that this compound and its derivatives could be valuable leads in the search for new treatments for these and other viral infections. Further research is needed to fully elucidate their mechanisms of action and therapeutic efficacy in antiviral applications.
Other Pharmacological Activities
Derivatives of the quinoline and quinolin-2-amine scaffold have been shown to exhibit a multitude of pharmacological effects, including anti-inflammatory, antioxidant, anticonvulsant, analgesic, anti-Alzheimer, and antitubercular activities.
Anti-inflammatory Activity:
Quinoline derivatives have demonstrated significant anti-inflammatory properties. Synthetic quinoline hybrids have been shown to produce dose-dependent anti-inflammatory and anti-nociceptive effects, with potency comparable to established drugs like diclofenac. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes. nih.gov Furthermore, certain quinoline alkaloids have been found to suppress the expression and secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages, highlighting their potential in modulating the inflammatory response. rsc.orgresearchgate.net Studies on various quinoline derivatives have consistently pointed towards their promise as anti-inflammatory agents. nih.govrsc.orgnih.govresearchgate.net
Antioxidant Activity:
The antioxidant potential of quinoline derivatives is another area of active investigation. Research has shown that these compounds can act as potent scavengers of free radicals. For instance, novel fatty polyhydroquinolines have exhibited significant antioxidant activity in various assays, including the ABTS, DPPH, and FRAP methods. nih.gov Similarly, 8-amino-quinoline derivatives combined with natural antioxidant acids have been shown to possess cytoprotective effects in in-vitro models of oxidative stress. mdpi.com The ability of these compounds to mitigate oxidative damage underscores their therapeutic potential for a range of diseases where oxidative stress is a key pathological factor. nih.govmdpi.comresearchgate.netnih.govmdpi.com
Anticonvulsant Activity:
Several quinoline and quinazoline derivatives have been identified as having significant anticonvulsant properties. nih.govresearchgate.net For example, a series of 8-alkoxy-4,5-dihydro- nih.govchemrxiv.orgnih.govtriazole[4,3-a]quinoline-l-one derivatives were evaluated, with some compounds demonstrating potent anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The broad-spectrum activity of some of these derivatives suggests their potential in managing different types of seizures. nih.gov Further research into novel quinazolinones as NMDA receptor inhibitors is also a promising avenue for the development of new anticonvulsant therapies. researchgate.net
Analgesic Activity:
The analgesic potential of quinoline and quinazoline derivatives has been well-documented. mdpi.comnih.gov Synthetic quinoline compounds have demonstrated significant dose-related analgesic effects in both thermal and chemical nociception models in mice. nih.gov Quinoxaline derivatives, which are structurally related to quinolines, have also shown significant analgesic activity. researchgate.net These findings suggest that the quinoline scaffold can be effectively utilized for the development of new pain management agents. mdpi.commdpi.com
Anti-Alzheimer Activity:
A significant focus of research on quinoline derivatives has been their potential in treating Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE). A series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed and synthesized as acetylcholinesterase inhibitors, showing activity both in vitro and in vivo. nih.gov Numerous other studies have corroborated the AChE inhibitory activity of diversely functionalized quinolinones and cyclopentaquinoline analogs. nih.govresearchgate.netmdpi.com This inhibitory action helps to increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for patients with Alzheimer's disease. nih.gov
Antitubercular Activity:
Quinoline derivatives have emerged as a promising class of compounds in the fight against tuberculosis. Several dihydroquinazolinone derivatives have shown promising antitubercular activities against susceptible and multi-drug resistant strains of Mycobacterium tuberculosis. nih.gov The presence of a substituent at the 7-position of related indolizine scaffolds has been found to be important for the inhibition of M. tuberculosis. mdpi.com The development of new antitubercular agents is a critical global health priority, and quinoline-based compounds represent a valuable scaffold for this purpose. nih.gov
Table 1: Summary of Other Pharmacological Activities of Quinoline Derivatives
| Pharmacological Activity | Compound Class/Derivative | Key Findings |
|---|---|---|
| Anti-inflammatory | Synthetic Quinoline Hybrid | Dose-dependent effects comparable to diclofenac, likely via COX inhibition. nih.govnih.gov |
| Quinoline Alkaloids | Suppressed pro-inflammatory cytokines IL-1β and IL-6. rsc.orgresearchgate.net | |
| Antioxidant | Fatty Polyhydroquinolines | Potent free radical scavenging in ABTS, DPPH, and FRAP assays. nih.gov |
| 8-Amino-Quinoline Derivatives | Exhibited cytoprotective effects against oxidative stress. mdpi.com | |
| Anticonvulsant | 8-Alkoxy-triazolo-quinoline-l-ones | Potent activity in MES and scPTZ seizure models. nih.gov |
| Quinazolinone Derivatives | Investigated as NMDA receptor inhibitors for anticonvulsant effects. researchgate.net | |
| Analgesic | Synthetic Quinoline Compounds | Significant dose-related effects in thermal and chemical pain models. nih.gov |
| Quinoxaline Derivatives | Demonstrated significant analgesic activity. researchgate.net | |
| Anti-Alzheimer | 5-Amino-tetrahydroquinolinones | Acted as acetylcholinesterase inhibitors in vitro and in vivo. nih.gov |
| Functionalized Quinolinones | Potent and selective inhibition of acetylcholinesterase. nih.govresearchgate.net | |
| Antitubercular | Dihydroquinazolinone Derivatives | Promising activity against susceptible and resistant M. tuberculosis. nih.gov |
| 7-Substituted Indolizines | Substitution at the 7-position is important for antitubercular activity. mdpi.com |
Agonist/Antagonist Activity on Molecular Targets
The diverse pharmacological effects of this compound derivatives can be attributed to their interaction with various molecular targets. Key among these are Toll-like receptors and acetylcholinesterase.
Toll-like Receptors (TLRs):
Toll-like receptors are crucial components of the innate immune system. tocris.com Certain quinoline derivatives, particularly imidazoquinolines, have been extensively studied as agonists of TLR7 and TLR8. chemrxiv.orgnih.govnih.gov Activation of these receptors can trigger a potent immune response, making these compounds valuable as vaccine adjuvants. nih.govnih.gov Structure-activity relationship studies have revealed that modifications to the quinoline scaffold can significantly influence the potency and selectivity of these compounds for TLR7 versus TLR8. chemrxiv.orgnih.gov Conversely, some quinoline-based structures are also being investigated as TLR7 antagonists, which could be beneficial in the treatment of autoimmune diseases where TLR7 is overactive. mdpi.com
Acetylcholinesterase (AChE):
As mentioned in the context of Anti-Alzheimer's activity, a primary molecular target for many quinoline derivatives is the enzyme acetylcholinesterase. nih.govnih.gov By inhibiting this enzyme, these compounds prevent the breakdown of acetylcholine, a key neurotransmitter, thereby enhancing cholinergic neurotransmission in the brain. nih.gov Numerous studies have detailed the synthesis and evaluation of various functionalized quinolinones and related structures as potent and selective AChE inhibitors. nih.govnih.govresearchgate.netmdpi.com This antagonist activity at the level of the AChE enzyme is a cornerstone of current symptomatic treatments for Alzheimer's disease.
Table 2: Agonist/Antagonist Activity of Quinoline Derivatives on Molecular Targets
| Molecular Target | Activity | Compound Class/Derivative | Key Findings |
|---|---|---|---|
| Toll-like Receptor 7 (TLR7) | Agonist | Imidazoquinolines | Potent immunostimulatory effects, useful as vaccine adjuvants. chemrxiv.orgnih.govnih.gov |
| Antagonist | Quinoline-based structures | Potential for treating autoimmune diseases. mdpi.com | |
| Toll-like Receptor 8 (TLR8) | Agonist | Imidazoquinolines | Activation of the innate immune system. chemrxiv.orgnih.gov |
| Acetylcholinesterase (AChE) | Antagonist (Inhibitor) | 5-Amino-tetrahydroquinolinones | Inhibition of AChE in vitro and in vivo. nih.gov |
| Functionalized Quinolinones | Potent and selective inhibition of AChE. nih.govresearchgate.netmdpi.com |
Future Directions and Emerging Research Avenues
Sustainable and Green Synthesis Approaches
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. researchgate.netdntb.gov.ua Traditional methods for quinoline (B57606) synthesis often involve harsh conditions, hazardous reagents, and expensive starting materials. researchgate.net Future research on 5,7-Dimethylquinolin-2-amine should prioritize the development of green and sustainable synthetic routes.
Key areas for exploration include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an efficient method for synthesizing various quinoline derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netmdpi.com Investigating microwave-assisted protocols for the synthesis of this compound could provide a more environmentally friendly alternative to conventional heating methods.
Solvent-Free Reactions: Performing reactions in the absence of volatile organic solvents is a core principle of green chemistry. dntb.gov.ua The use of techniques like ball-milling ("grindstone chemistry") or solid-state reactions could be explored for the synthesis of this compound, minimizing solvent waste. dntb.gov.ua
Eco-Friendly Catalysts: Research into the use of reusable, non-toxic, and earth-abundant metal catalysts (e.g., iron, copper) or even metal-free catalytic systems would be a significant advancement. mdpi.com Diammonium hydrogen phosphate and L-proline have been used as efficient catalysts for quinoline synthesis in aqueous media, highlighting the potential for biodegradable and green catalysts. dntb.gov.ua
Aqueous Media: Water is considered the most environmentally friendly solvent. nih.gov Developing synthetic strategies for this compound that can be performed in water would drastically improve the green credentials of its production. nih.gov
Table 1: Comparison of Potential Green Synthesis Strategies for this compound
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | Optimization of microwave parameters (power, temperature, time). |
| Solvent-Free Conditions | Minimizes volatile organic compound (VOC) emissions and waste. | Exploration of solid-state reactions and mechanochemistry (ball-milling). |
| Green Catalysts | Use of abundant, non-toxic catalysts (e.g., Fe, Cu), reusability. | Development of novel catalytic systems and optimization of catalyst loading. |
| Aqueous Synthesis | Environmentally benign, safe, and low cost. | Overcoming solubility challenges and optimizing reaction conditions in water. |
Integration of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. mdpi.comnih.gov These computational tools can be powerfully applied to the future study of this compound and its derivatives.
Potential applications include:
Predictive Modeling: ML algorithms, such as deep neural networks (DNNs) and graph neural networks (GNNs), can be trained on existing chemical data to predict the biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and potential off-target effects of novel compounds. mdpi.comnih.govnih.gov This would allow for the in silico screening of virtual libraries based on the this compound scaffold, prioritizing the synthesis of candidates with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com By providing the this compound core as a starting point, these algorithms could generate novel derivatives optimized for binding to a specific biological target, potentially uncovering compounds with enhanced potency and selectivity.
Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules. nih.gov This could aid in the development of efficient and cost-effective methods for producing this compound and its analogues, complementing the green synthesis approaches mentioned earlier.
Table 2: AI and ML Approaches in the Drug Design of this compound Derivatives
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Predictive ADMET Modeling | Forecast toxicity, metabolism, and other pharmacokinetic properties. | Reduce late-stage clinical failures and minimize animal testing. mdpi.com |
| Virtual Screening | Identify potential biological targets and hit compounds from large databases. | Accelerate the initial stages of drug discovery. mdpi.com |
| De Novo Design | Generate novel molecular structures with optimized properties. | Explore a wider chemical space for improved efficacy and novelty. nih.gov |
| Synthesis Route Prediction | Propose efficient and practical synthetic pathways. | Streamline the chemical synthesis process, saving time and resources. nih.gov |
Novel Applications in Catalysis and Supramolecular Chemistry
The nitrogen atoms and the aromatic system of the quinoline ring make it an excellent ligand for coordinating with metal ions. This suggests that this compound could have applications in catalysis and supramolecular chemistry.
Future research could focus on:
Asymmetric Catalysis: Chiral derivatives of aminoquinolines have been used as ligands in metal complexes for asymmetric catalysis, which is crucial for the synthesis of enantiopure pharmaceuticals. mdpi.com The synthesis of chiral analogues of this compound and their evaluation as ligands in asymmetric reactions, such as transfer hydrogenation, could be a fruitful area of investigation.
Supramolecular Assemblies: The ability of quinoline derivatives to form structured assemblies through non-covalent interactions is of interest in materials science. Research on 7-amino-2,4-dimethylquinolinium salts has shown that they can form supramolecular structures with interesting luminescent properties. nih.gov Investigating the self-assembly properties of this compound and its salts could lead to the development of new materials with unique optical or electronic properties.
Exploration of New Biological Targets and Therapeutic Modalities
The quinoline scaffold is present in numerous drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. researchgate.netmdpi.com While the specific biological profile of this compound is not yet well-defined, its structure provides a strong basis for exploring its therapeutic potential.
Promising avenues for future biological investigation include:
Anticancer Activity: Many aminoquinoline and dimethylquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.govnih.govnih.gov Future studies should involve screening this compound against a panel of cancer cell lines to identify potential antiproliferative activity. Subsequent research could focus on elucidating its mechanism of action, which for some quinolines involves the induction of reactive oxygen species (ROS) and mitochondrial damage. nih.govnih.gov
Kinase Inhibition: The quinazoline skeleton, which is structurally related to quinoline, is a common feature in inhibitors of protein kinases, such as Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which are often dysregulated in cancer. nih.gov Given the structural similarities, it would be logical to investigate whether this compound or its derivatives can act as kinase inhibitors.
Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases. The exploration of this compound in this context, for example as a modulator of protein aggregation or oxidative stress, could uncover new therapeutic strategies.
Table 3: Potential Biological Targets for this compound
| Therapeutic Area | Potential Biological Target/Mechanism | Rationale |
|---|---|---|
| Oncology | Tubulin polymerization, Protein kinases (e.g., ERK1/2), Induction of apoptosis. | Many quinoline derivatives exhibit anticancer properties through these mechanisms. nih.govnih.gov |
| Infectious Diseases | Parasitic enzymes (e.g., in Plasmodium falciparum), Bacterial DNA gyrase. | The quinoline core is central to well-known antimalarial drugs like chloroquine (B1663885). researchgate.net |
| Neurodegenerative Disorders | Monoamine oxidase (MAO), Cholinesterases, Modulation of amyloid-beta aggregation. | The quinoline scaffold has been explored for its neuroprotective potential. |
Q & A
Basic Research Questions
Q. How can the molecular structure of 5,7-Dimethylquinolin-2-amine be experimentally determined?
- Methodological Answer: Utilize X-ray crystallography for precise three-dimensional structural elucidation, complemented by NMR spectroscopy to confirm proton environments and substituent positions. For crystallographic refinement, employ the SHELX program suite (e.g., SHELXL for small-molecule refinement), which is widely validated for accuracy in structural determination .
Q. What purification strategies are effective for isolating this compound from synthetic mixtures?
- Methodological Answer: Perform column chromatography with gradient elution (e.g., ethyl acetate/light petroleum mixtures) to separate impurities. Monitor purity via TLC and confirm using high-resolution mass spectrometry (HRMS) or HPLC. Evidence from similar quinoline derivatives highlights the efficacy of silica-based columns for isolating aminomethyl-substituted quinolines .
Q. How can the stability of this compound be assessed under varying experimental conditions?
- Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. Monitor photostability via UV-Vis spectroscopy under controlled light exposure. For hydrolytic stability, incubate the compound in buffered solutions (pH 1–13) and analyze degradation products using LC-MS .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Investigate steric and electronic effects using DFT calculations to map transition states and charge distribution. Experimentally, vary reaction conditions (e.g., solvent polarity, temperature) and analyze products via -NMR to identify preferential substitution sites. Refer to analogous studies on quinoline derivatives for reaction optimization .
Q. How does this compound coordinate with transition metals, and what are the implications for catalytic applications?
- Methodological Answer: Synthesize metal complexes (e.g., with Pd, Cu) and characterize using single-crystal X-ray diffraction and electron paramagnetic resonance (EPR) . Assess catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Studies on tetrahydroquinoline-amine derivatives demonstrate robust coordination with metals via nitrogen donors .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer: Cross-validate experimental NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using B3LYP/6-311++G(d,p)). For crystallographic discrepancies, re-refine data with alternate SHELX parameters or employ complementary techniques like IR spectroscopy to confirm functional groups .
Q. What computational tools are suitable for predicting the reactivity of this compound in drug discovery pipelines?
- Methodological Answer: Leverage molecular docking (e.g., AutoDock Vina) to screen interactions with biological targets (e.g., kinase enzymes). Combine with QSAR models trained on quinoline derivatives to predict pharmacokinetic properties. Tools like PubChem’s bioactivity datasets provide benchmarking data .
Q. How can degradation pathways of this compound under oxidative conditions be elucidated?
- Methodological Answer: Perform HPLC-MS/MS analysis of stressed samples (e.g., HO/UV exposure) to identify degradation products. Use isotope labeling () to trace oxygen incorporation. Compare with fragmentation patterns predicted by computational tools like ACD/MS Fragmenter .
Data Contradiction Analysis
Q. How should researchers address conflicting data between synthetic yields and theoretical reaction efficiencies?
- Methodological Answer: Systematically vary reaction parameters (e.g., catalyst loading, solvent) and apply Design of Experiments (DoE) to identify critical factors. Use kinetic profiling (e.g., in situ IR) to detect intermediates or side reactions. Cross-reference with literature on analogous quinoline syntheses to isolate bottlenecks .
Key Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
